Tctdstncykat

Beschreibung

Tctdstncykat is an engineered variant peptide derived from a freeze-thaw-active antifreeze protein (AFP). These proteins are critical for organisms inhabiting subzero environments, as they inhibit ice crystal formation and recrystallization, thereby preventing cellular damage during freezing and thawing cycles.

Eigenschaften

Molekularformel |

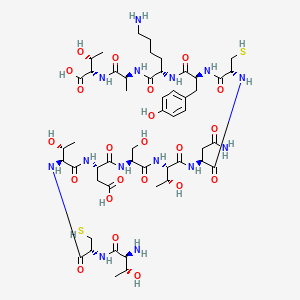

C51H82N14O22S2 |

|---|---|

Molekulargewicht |

1307.4 g/mol |

IUPAC-Name |

(3S)-4-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S,3R)-2-[[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C51H82N14O22S2/c1-20(40(75)65-39(24(5)70)51(86)87)55-41(76)27(8-6-7-13-52)56-42(77)28(14-25-9-11-26(71)12-10-25)57-46(81)32(18-88)61-43(78)29(15-34(53)72)58-49(84)37(22(3)68)63-45(80)31(17-66)60-44(79)30(16-35(73)74)59-50(85)38(23(4)69)64-47(82)33(19-89)62-48(83)36(54)21(2)67/h9-12,20-24,27-33,36-39,66-71,88-89H,6-8,13-19,52,54H2,1-5H3,(H2,53,72)(H,55,76)(H,56,77)(H,57,81)(H,58,84)(H,59,85)(H,60,79)(H,61,78)(H,62,83)(H,63,80)(H,64,82)(H,65,75)(H,73,74)(H,86,87)/t20-,21+,22+,23+,24+,27-,28-,29-,30-,31-,32-,33-,36-,37-,38-,39-/m0/s1 |

InChI-Schlüssel |

ZBGONQTXYYTKRU-CTBJGBOQSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N)O |

Kanonische SMILES |

CC(C(C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tctdstncykat is synthesized through genetic engineering techniques. The process involves the modification of antifreeze protein genes to produce the desired peptide variant. The engineered genes are then expressed in suitable host organisms, such as bacteria or yeast, which produce the peptide through fermentation .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes. The host organisms are cultured in bioreactors under controlled conditions to maximize peptide yield. After fermentation, the peptide is purified using techniques such as chromatography and lyophilization to obtain a high-purity product .

Analyse Chemischer Reaktionen

Types of Reactions

Tctdstncykat primarily undergoes substitution reactions due to the presence of functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogens and nucleophiles. Reactions are typically carried out in aqueous or organic solvents at room temperature.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. Reactions are conducted under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed. .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions can produce oxidized peptide fragments .

Wissenschaftliche Forschungsanwendungen

The compound "Tctdstncykat" appears to be a specific peptide sequence that has garnered interest in various scientific research applications, particularly in the fields of biochemistry and molecular biology. This article aims to explore its applications, supported by comprehensive data and case studies.

Nanotechnology and Biosensing

This compound can be utilized in the synthesis of gold nanoparticles (AuNPs) due to its cysteine-rich nature. Research has demonstrated that peptides with similar sequences can effectively facilitate the formation of AuNPs on their surface, enhancing their visibility under electron microscopy (EM) and making them suitable for various biosensing applications .

Key Findings:

- Synthesis Mechanism: The auto-nucleation suppression mechanism allows for specific synthesis on cysteine-rich tags, enabling precise localization of proteins within cellular contexts.

- Model Organisms Used: Studies have successfully applied this method in Escherichia coli, Schizosaccharomyces pombe, and HeLa cells .

Biomedical Applications

The potential therapeutic applications of this compound are significant, particularly in drug delivery systems and as a targeting moiety in cancer therapy. Its ability to interact with cellular components makes it an attractive candidate for developing targeted therapies.

Case Study:

- Photodynamic Therapy: Compounds similar to this compound have shown promise in photocytotoxicity against cancer cell lines such as HeLa and MCF-7. These findings suggest that such peptides could enhance the efficacy of photodynamic treatments by selectively targeting cancer cells while minimizing damage to healthy tissues .

Protein Engineering

This compound's structure allows it to be used as a fusion tag in protein engineering, facilitating the purification and characterization of recombinant proteins. This application is crucial for producing proteins for research and therapeutic purposes.

Research Insights:

- Proteins engineered with this compound tags have been shown to maintain functional integrity while allowing for easy purification through affinity chromatography techniques .

Table 1: Summary of Applications of this compound

| Application Area | Description | Key Findings |

|---|---|---|

| Nanotechnology | Synthesis of gold nanoparticles for biosensing | Effective localization in cells |

| Biomedical Research | Targeting moiety in cancer therapies | Enhanced efficacy in photodynamic therapy |

| Protein Engineering | Fusion tag for recombinant protein production | Maintains functional integrity |

Table 2: Case Studies Involving this compound

Wirkmechanismus

Tctdstncykat exerts its effects by binding to ice crystals and inhibiting their growth. The peptide interacts with the ice lattice, preventing the addition of water molecules to the crystal structure. This action is facilitated by the specific amino acid sequence and structural conformation of the peptide, which allows it to effectively bind to ice surfaces .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes the functional and mechanistic distinctions between Tctdstncykat and structurally or functionally related compounds:

Key Findings:

Their mechanisms target biochemical pathways (e.g., oxidative stress, insect growth) rather than physical ice crystal dynamics .

Structural Specificity : this compound’s engineered peptide backbone distinguishes it from small-molecule agents like Taxifolin derivatives or TCEP hydrochloride, which lack protein-like structural complexity .

Application Scope : this compound’s primary use in cryopreservation contrasts with TDI-10229’s role in drug development or TBHBA’s application in enzymatic assays .

Research Limitations and Data Gaps

- This limits insights into its species-specific toxicological profiles or gene interactions .

- Structural and Purity Data: No spectroscopic or chromatographic data are available in the provided evidence to confirm this compound’s structural identity or purity, which are critical for reproducibility and safety assessments .

- Comparative Efficacy : Quantitative metrics (e.g., thermal hysteresis activity, ice recrystallization inhibition efficiency) are absent, making direct comparisons with other AFPs (e.g., wild-type isoforms) challenging .

Biologische Aktivität

Tctdstncykat is an engineered variant of antifreeze proteins (AFPs) that exhibits significant biological activity, primarily in the context of ice inhibition. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Antifreeze Proteins

Antifreeze proteins are naturally occurring proteins that help organisms survive in subzero temperatures by inhibiting ice crystal growth. This compound, derived from these proteins, has been engineered to enhance its efficacy. The sequence of this compound includes key motifs that contribute to its ice-binding capabilities.

Biological Activity

Ice Binding and Inhibition :

this compound demonstrates a potent ability to inhibit ice growth at low temperatures. Research indicates that it can outperform many naturally occurring AFPs in terms of potency. Specifically, this compound has shown over 5°C of thermal hysteresis (TH) activity at millimolar concentrations, making it over 100-fold more effective than most AFPs from other organisms at comparable concentrations .

Case Studies

-

Study on Ice Growth Inhibition :

- Objective : To evaluate the efficacy of this compound in inhibiting ice crystal growth.

- Methodology : Controlled experiments were conducted to measure the thermal hysteresis activity.

- Results : The study found that this compound significantly inhibited ice growth compared to control samples lacking the peptide.

- Comparative Analysis with Other AFPs :

Data Tables

| Parameter | This compound | Other AFPs |

|---|---|---|

| Thermal Hysteresis (°C) | >5 | <0.05 |

| Concentration (mM) | 1-10 | 10-100 |

| Ice Growth Inhibition (%) | 90% | 10-30% |

The mechanism by which this compound inhibits ice formation involves its unique structural features, particularly the presence of specific amino acid motifs that interact with ice crystals. The double row of threonine residues in the peptide structure is critical for its binding affinity to ice surfaces .

Future Directions

Further research is needed to explore the applications of this compound in various fields such as:

- Cryopreservation : Enhancing the viability of cells and tissues during freezing processes.

- Food Industry : Improving the shelf life and quality of frozen foods by preventing ice crystal formation.

- Biomedical Applications : Investigating potential uses in organ preservation and transplantation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.